molecular formula C10H8F2O4 B2522989 Methyl 2-(difluoromethoxy)-3-formylbenzoate CAS No. 2248336-44-7

Methyl 2-(difluoromethoxy)-3-formylbenzoate

Cat. No.: B2522989
CAS No.: 2248336-44-7
M. Wt: 230.167
InChI Key: OIQNKBQHXLAPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(difluoromethoxy)-3-formylbenzoate is an organic compound that features a difluoromethoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(difluoromethoxy)-3-formylbenzoate typically involves the introduction of the difluoromethoxy group to a benzoate ester. One common method is the reaction of a suitable benzoate precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-3-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(difluoromethoxy)-3-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(difluoromethoxy)-3-formylbenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The formyl group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(trifluoromethoxy)-3-formylbenzoate: Similar structure but with a trifluoromethoxy group.

    Methyl 2-(methoxy)-3-formylbenzoate: Similar structure but with a methoxy group.

    Methyl 2-(chloromethoxy)-3-formylbenzoate: Similar structure but with a chloromethoxy group.

Uniqueness

Methyl 2-(difluoromethoxy)-3-formylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can lead to different reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(difluoromethoxy)-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)7-4-2-3-6(5-13)8(7)16-10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQNKBQHXLAPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.